molecular formula C10H20N2O B7922248 N-Isopropyl-N-piperidin-3-yl-acetamide

N-Isopropyl-N-piperidin-3-yl-acetamide

Cat. No.: B7922248
M. Wt: 184.28 g/mol
InChI Key: IJXUOLCEVVGWQT-UHFFFAOYSA-N
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Description

N-Isopropyl-N-piperidin-3-yl-acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-piperidin-3-yl-acetamide typically involves the reaction of piperidine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of Intermediate: Piperidine is reacted with isopropylamine to form an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and solvents may be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-piperidin-3-yl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-Isopropyl-N-piperidin-3-yl-acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Isopropyl-N-piperidin-3-yl-acetamide involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Isopropyl-N-piperidin-3-yl-acetamide can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

N-piperidin-3-yl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)12(9(3)13)10-5-4-6-11-7-10/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXUOLCEVVGWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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